molecular formula C15H15N3O2S B8498039 2-(4-isopropylsulfonylphenyl)-5H-pyrrolo[2,3-b]pyrazine

2-(4-isopropylsulfonylphenyl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B8498039
M. Wt: 301.4 g/mol
InChI Key: YELWELOTBBEBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropylsulfonylphenyl)-5H-pyrrolo[2,3-b]pyrazine is a useful research compound. Its molecular formula is C15H15N3O2S and its molecular weight is 301.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C15H15N3O2S/c1-10(2)21(19,20)12-5-3-11(4-6-12)14-9-17-15-13(18-14)7-8-16-15/h3-10H,1-2H3,(H,16,17)

InChI Key

YELWELOTBBEBTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C3C(=N2)C=CN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-bromo-5H-pyrrolo[2,3-b]pyrazine (6.5 g, 32.82 mmol), (4-isopropylsulfonylphenyl) boronic acid (7.859 g, 34.46 mmol) and palladium triphenylphosphane complex (1.896 g, 1.641 mmol) were combined in a round bottomed flask. To this mixture was added dioxane (97.50 mL) and then an aqueous solution of Na2CO3 (49.23 mL of 2 M, 98.46 mmol). The resulting suspension was stirred at 100° C. overnight, then heating was stopped and water added. The resultant precipitate was collected and dried in vacuo at 40° C., to give the sub-title compound as a brown solid (9.45 g, 95% yield). 1H NMR (400.0 MHz, DMSO) δ 12.25 (s, 1H), 9.00 (s, 1H), 8.43 (d, J=8.4 Hz, 2H), 7.99-7.96 (m, 3H), 6.74 (d, J=3.5 Hz, 1H), 3.57 (s, 1H) and 1.20 (d, J=6.8 Hz, 6H) ppm; MS (ES+) 435.2.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
7.859 g
Type
reactant
Reaction Step One
Quantity
97.5 mL
Type
reactant
Reaction Step Two
Quantity
49.23 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
95%

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